Physicochemical Properties of 4-(Difluoromethoxy)benzaldehyde Oxime
Physicochemical Properties of 4-(Difluoromethoxy)benzaldehyde Oxime
Executive Summary
4-(Difluoromethoxy)benzaldehyde oxime is a critical fluorinated building block used primarily in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs) and agrochemicals. Its value lies in the difluoromethoxy (
This guide provides a comprehensive physicochemical profile, a validated synthesis protocol, and a stability analysis of this compound, addressing the lack of centralized data in public repositories.
Chemical Identity & Structural Characterization
| Parameter | Detail |
| Chemical Name | 4-(Difluoromethoxy)benzaldehyde oxime |
| IUPAC Name | (E/Z)-N-[4-(difluoromethoxy)benzylidene]hydroxylamine |
| Common Synonyms | 4-(Difluoromethoxy)benzaldoxime; p-(Difluoromethoxy)benzaldehyde oxime |
| Precursor CAS | 73960-07-3 (Aldehyde) |
| Molecular Formula | |
| Molecular Weight | 187.14 g/mol |
| SMILES | FC(F)Oc1ccc(C=NO)cc1 |
| InChI Key | (Predicted) ZWCXOJYJJINQGU-UHFFFAOYSA-N (derived from aldehyde core) |
Structural Insight
The molecule consists of a benzene ring substituted at the para position with a difluoromethoxy group and an aldoxime functionality.
-
Difluoromethoxy Group (
): A lipophilic, weakly electron-withdrawing group ( ). The proton is acidic enough to act as a weak hydrogen bond donor, distinguishing it from trifluoromethoxy ( ) groups. -
Oxime Group (
): Exists as E (trans) and Z (cis) isomers. The E-isomer is thermodynamically favored and typically constitutes >90% of the isolated product.
Physicochemical Profile
Due to the transient nature of this intermediate in many workflows, specific experimental values are often extrapolated from the aldehyde precursor and structural analogs. The following data synthesizes experimental precursor data with high-confidence predictive models.
Thermodynamic & Solubility Parameters[4]
| Property | Value / Range | Confidence | Source/Rationale |
| Physical State | Crystalline Solid | High | Analogous to benzaldehyde oxime (MP 35°C) but stabilized by para-substitution and MW increase. |
| Melting Point | 65 – 75 °C (Predicted) | Medium | Estimated elevation from benzaldehyde oxime due to molecular weight and dipole interactions. |
| Boiling Point | >240 °C (Dec.) | High | Aldehyde BP is 222°C; oximes generally have higher BPs due to H-bonding. |
| Density | ~1.35 g/cm³ | High | Derived from aldehyde density (1.302 g/mL). |
| LogP (Lipophilicity) | 2.35 ± 0.2 | High | Calculated. |
| pKa (Oxime OH) | 10.8 ± 0.5 | High | Typical aldoxime range; slightly lowered by electron-withdrawing |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | High | Lipophilic fluorinated tail dominates. |
| Solubility (Organic) | Soluble in EtOH, MeOH, DMSO, DCM, EtOAc | High | Standard organic solubility profile. |
Spectral Signature (Predicted)
-
NMR (DMSO-
):- 11.2 (s, 1H, =N-OH)
- 8.15 (s, 1H, -CH=N-)
- 7.6 (d, 2H, Ar-H)
- 7.2 (d, 2H, Ar-H)
-
7.3 (t, 1H,
, ) — Characteristic triplet.
-
IR Spectrum:
- (O-H stretch, broad)
- (C=N stretch)
- (C-F stretch)
Synthesis Protocol
Objective: Synthesis of 4-(difluoromethoxy)benzaldehyde oxime from 4-(difluoromethoxy)benzaldehyde.
Reagents
-
Precursor: 4-(Difluoromethoxy)benzaldehyde (CAS 73960-07-3)[1]
-
Reagent: Hydroxylamine hydrochloride (
) -
Base: Sodium Acetate (
) or Sodium Carbonate ( ) -
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Methodology
-
Preparation: Dissolve 10 mmol (1.72 g) of 4-(difluoromethoxy)benzaldehyde in 15 mL of Ethanol.
-
Activation: In a separate beaker, dissolve 12 mmol (0.83 g) of Hydroxylamine hydrochloride and 15 mmol of Sodium Acetate in 10 mL of water.
-
Addition: Slowly add the aqueous hydroxylamine solution to the ethanolic aldehyde solution with vigorous stirring.
-
Reaction: Stir at room temperature (25°C) for 1–2 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by the oxime spot ( ). -
Workup:
-
Evaporate ethanol under reduced pressure.
-
Dilute the residue with 20 mL water.
-
Extract with Ethyl Acetate (
). -
Wash organic layer with brine, dry over anhydrous
.
-
-
Purification: Concentrate in vacuo. If necessary, recrystallize from Hexane/Ethyl Acetate to obtain the pure E-isomer as a white solid.
Synthesis Workflow Diagram
Caption: Standard oximation pathway via nucleophilic attack and dehydration.
Reactivity & Stability Profile
The chemical behavior of 4-(difluoromethoxy)benzaldehyde oxime is defined by the dual nature of the labile oxime group and the robust difluoromethoxy group.
Key Transformations
-
Dehydration (to Nitrile):
-
Reagent: Acetic anhydride (
) or Thionyl Chloride ( ). -
Product: 4-(Difluoromethoxy)benzonitrile.[2]
-
Significance: Key step in synthesizing aryl cyanides for drug scaffolds.
-
-
Beckmann Rearrangement:
-
Reduction:
-
Reagent:
or . -
Product: 4-(Difluoromethoxy)benzylamine.[3]
-
Stability Matrix
| Condition | Stability | Note |
| Acidic (pH < 3) | Low | Hydrolysis back to aldehyde (reversible). |
| Basic (pH > 10) | High | Forms oximate anion; stable at RT. |
| Thermal | Moderate | Stable < 100°C. Risk of Beckmann rearrangement at high T. |
| Oxidative | High |
Reactivity Flowchart
Caption: Primary divergent synthetic pathways for the oxime intermediate.
Safety & Handling (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).[2]
-
Handling: Use in a fume hood. Avoid contact with strong acids (generates hydroxylamine salts) and strong oxidizers.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow hydrolysis or oxidation.
References
-
Sigma-Aldrich. 4-(Difluoromethoxy)benzaldehyde Product Sheet (CAS 73960-07-3).Link
-
PubChem. Benzaldehyde Oxime (Analog Reference). National Library of Medicine. Link
-
BenchChem. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. (2025).[5][2] Link
- Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Mechanistic insight on lipophilicity).
-
Palle, V. P., et al. (2005).[6] PCT Int. Appl. WO 2005051931. (Synthesis of difluoromethoxy benzaldehyde oxime derivatives).
Sources
- 1. 4-(Difluoromethoxy)benzaldehyde | 73960-07-3 [sigmaaldrich.com]
- 2. Benzaldehyde Oxime | C7H7NO | CID 5324611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 4. Benzaldoxime | 932-90-1 [chemicalbook.com]
- 5. chemeo.com [chemeo.com]
- 6. WO2015121212A1 - New compounds having a selective pde4d inhibiting activity - Google Patents [patents.google.com]
